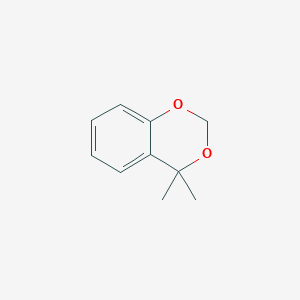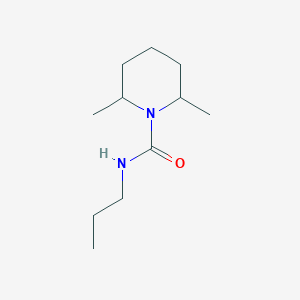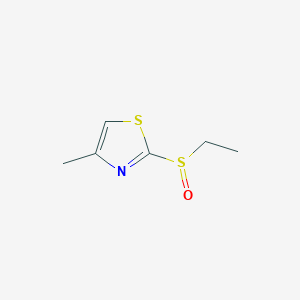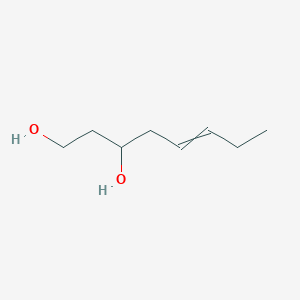
Oct-5-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-5-ene-1,3-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. This compound is a fatty alcohol and is considered to be a part of the aliphatic alcohols, consisting of a chain of at least six carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oct-5-ene-1,3-diol can be synthesized through the dihydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO₄) as a reagent, which reacts with the alkene to form a cyclic ester intermediate. This intermediate is then reduced to yield the diol . Another approach involves the use of potassium permanganate (KMnO₄) under cold, dilute conditions to oxidize the alkene, resulting in the formation of the diol .
Industrial Production Methods
Industrial production of this compound can involve the enzymatic conversion of unsaturated fatty acid precursors, which are naturally present in certain fruits like cider apples. This method allows for the production of natural diol derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Oct-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vicinal diols using reagents like osmium tetroxide or potassium permanganate
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with halides or other functional groups.
Common Reagents and Conditions
Osmium tetroxide (OsO₄): Used for dihydroxylation of alkenes to form diols.
Potassium permanganate (KMnO₄): Used for oxidation of alkenes under cold, dilute conditions.
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Vicinal diols: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Oct-5-ene-1,3-diol has various applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of oct-5-ene-1,3-diol involves its interaction with various molecular targets and pathways. For example, during the dihydroxylation reaction, the compound undergoes a concerted reaction with osmium tetroxide, forming a cyclic ester intermediate that is subsequently reduced to yield the diol . The hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Oct-5-ene-1,3-diol can be compared with other similar compounds, such as:
Ethylene glycol (1,2-ethanediol): A simple diol used as antifreeze and in the production of polyesters.
Propylene glycol (1,2-propanediol): Another diol used in antifreeze and as a solvent in pharmaceuticals.
Butane-1,3-diol: A diol used in the production of plastics and as a solvent.
Uniqueness
This compound is unique due to its unsaturated nature, which allows it to participate in additional chemical reactions compared to saturated diols. Its presence in natural sources like cider apples also adds to its distinctiveness .
Propiedades
Número CAS |
71677-24-2 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
oct-5-ene-1,3-diol |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-8(10)6-7-9/h3-4,8-10H,2,5-7H2,1H3 |
Clave InChI |
QTHIKVMVWXLPKQ-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


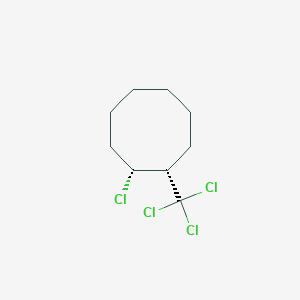
![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)
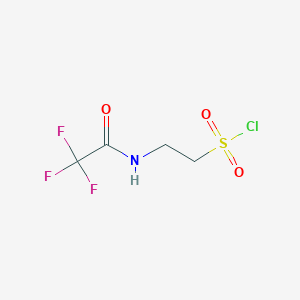
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
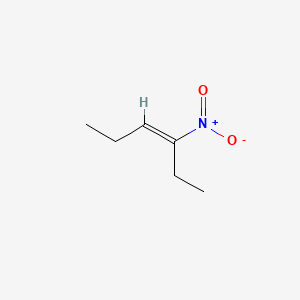
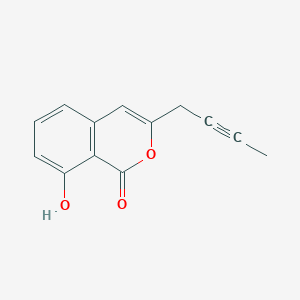

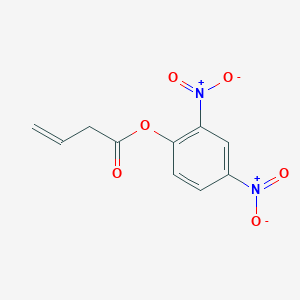
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)


